7-Methyl-1-thia-4-azaspiro[4.4]nonane
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Overview
Description
7-Methyl-1-thia-4-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-thia-4-azaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-thia-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0°C to 25°C.
Reduction: Lithium aluminum hydride; reaction temperature-78°C to room temperature.
Substitution: Alkyl halides, acyl chlorides; reaction temperature0°C to 50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
7-Methyl-1-thia-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 7-Methyl-1-thia-4-azaspiro[4.4]nonane exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s spirocyclic structure allows it to fit into unique binding pockets, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- 1-thia-4-azaspiro[4.4]nonane hydrochloride
- 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-Methyl-
- Sulfonyl phosphonic 1,4-dithia-7-azaspiro[4.4]nonane derivatives
Uniqueness
7-Methyl-1-thia-4-azaspiro[4.4]nonane stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C8H15NS |
---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
8-methyl-1-thia-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C8H15NS/c1-7-2-3-8(6-7)9-4-5-10-8/h7,9H,2-6H2,1H3 |
InChI Key |
JNTNDRAGKGRIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)NCCS2 |
Origin of Product |
United States |
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